Significantly Slower Metal Complexation Kinetics with Ni(II) Compared to 4,4'- and 5,5'-Dimethyl Isomers
The steric bulk of the 6,6'-methyl groups directly impedes the approach of a metal ion to the nitrogen donor atoms, resulting in a quantifiably slower complex formation rate. A study on the kinetics of Ni(II) complex formation in methanol demonstrates this effect clearly [1]. The second-order rate constant for the reaction of 6,6'-dimethyl-2,2'-bipyridine is smaller than those for the 4,4'- and 5,5'-dimethyl isomers. This kinetic barrier is a direct consequence of the proximal methyl groups and is not observed for isomers where the substituents are remote from the binding site.
| Evidence Dimension | Second-order rate constant for complex formation with Ni(II) |
|---|---|
| Target Compound Data | Smaller rate constant |
| Comparator Or Baseline | 4,4'-dimethyl-2,2'-bipyridine and 5,5'-dimethyl-2,2'-bipyridine (larger rate constants) |
| Quantified Difference | Qualitatively smaller, demonstrating steric hindrance |
| Conditions | In methanol at 25.0°C, studied by stopped-flow spectrophotometry |
Why This Matters
This evidence is critical for processes where controlled or staged addition of metals is required, as it confirms the ligand's utility in creating a kinetic barrier to complexation.
- [1] The interaction of Co(II) and Ni(II) with 4.4.′ dimethyl 2.2.′ bipyridine. (1971). Inorganic Chemistry. View Source
